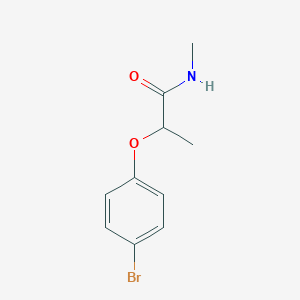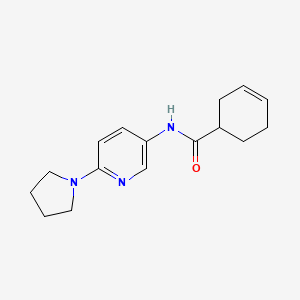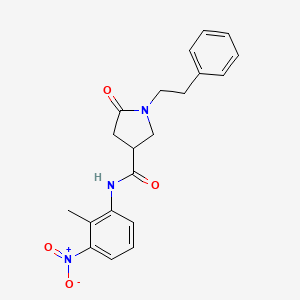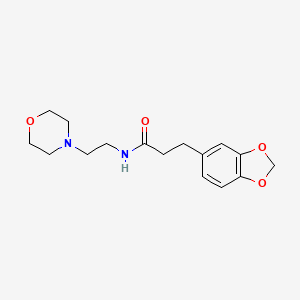
2-(4-bromophenoxy)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-methylpropanamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA is a synthetic compound that belongs to the class of amides and is commonly used in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-methylpropanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-(4-bromophenoxy)-N-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-bromophenoxy)-N-methylpropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. Additionally, 2-(4-bromophenoxy)-N-methylpropanamide has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
2-(4-bromophenoxy)-N-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(4-bromophenoxy)-N-methylpropanamide is also stable and can be stored for long periods of time. However, 2-(4-bromophenoxy)-N-methylpropanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on the body are still not fully understood. Additionally, 2-(4-bromophenoxy)-N-methylpropanamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-(4-bromophenoxy)-N-methylpropanamide. One potential area of research is the development of 2-(4-bromophenoxy)-N-methylpropanamide derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-(4-bromophenoxy)-N-methylpropanamide in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-methylpropanamide and its effects on the body.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-methylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2-(4-bromophenoxy)-N-methylpropanamide involves the reaction of 4-bromophenol with N-methylpropanamide in the presence of a base. 2-(4-bromophenoxy)-N-methylpropanamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-(4-bromophenoxy)-N-methylpropanamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-(4-bromophenoxy)-N-methylpropanamide, including the development of 2-(4-bromophenoxy)-N-methylpropanamide derivatives and the investigation of its potential use in the treatment of neurological disorders.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-methylpropanamide involves the reaction of 4-bromophenol with N-methylpropanamide in the presence of a base, such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by column chromatography. The yield of the synthesis process is approximately 60-70%.
科学研究应用
2-(4-bromophenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-bromophenoxy)-N-methylpropanamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSCHMKEAWGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)


![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)

![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)


![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)